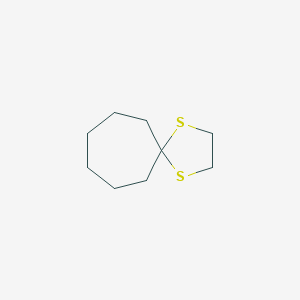
1,4-Dithiaspiro(4.6)undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dithiaspiro(4.6)undecane, commonly known as DTU, is a sulfur-containing heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTU is a spirocyclic molecule that consists of two thiol groups and a disulfide bridge, making it a unique compound with exceptional physicochemical properties.
作用机制
The mechanism of action of DTU is complex and depends on the specific application. In bioinorganic chemistry, DTU acts as a chelating agent, forming stable complexes with metal ions. In medicinal chemistry, DTU has been shown to exhibit various biological activities, including antioxidant, anticancer, and neuroprotective effects. The exact mechanism of these activities is still under investigation, but it is believed that DTU interacts with various biomolecules, including proteins and DNA, through covalent or non-covalent interactions.
生化和生理效应
DTU has been shown to exhibit various biochemical and physiological effects, including antioxidant, anticancer, and neuroprotective effects. In vitro studies have shown that DTU can scavenge free radicals and protect cells from oxidative stress. DTU has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In animal studies, DTU has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
DTU has several advantages for lab experiments, including its high stability, solubility, and reactivity towards various biomolecules. However, DTU also has some limitations, including its toxicity at high concentrations and the potential for non-specific interactions with biomolecules.
未来方向
There are several future directions for DTU research, including the development of novel DTU-based materials with unique properties, the exploration of DTU as a potential therapeutic agent for various diseases, and the investigation of the mechanism of action of DTU in various applications. Additionally, the development of new synthesis methods for DTU could lead to improved yields and increased scalability.
Conclusion
In conclusion, 1,4-Dithiaspiro(4.6)undecane is a unique compound with exceptional physicochemical properties that has gained significant attention in the scientific community. DTU has been utilized in various fields, including bioinorganic chemistry, medicinal chemistry, and materials science. Its potential applications in various fields make DTU a promising compound for future research.
合成方法
DTU can be synthesized using various methods, including a one-pot reaction of 1,4-dithiane with sodium hydride and iodine, or a two-step reaction involving the oxidation of 1,4-dithiane followed by a nucleophilic substitution reaction. The yield of DTU can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
DTU has been widely used in scientific research due to its unique properties, such as its ability to form stable complexes with metal ions, its redox-active nature, and its high affinity towards thiol-containing biomolecules. DTU has been utilized in various fields, including bioinorganic chemistry, medicinal chemistry, and materials science. In bioinorganic chemistry, DTU has been used as a ligand to stabilize metal ions in various complexes. In medicinal chemistry, DTU has been explored as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and diabetes. In materials science, DTU has been used to synthesize novel materials with unique optical and electronic properties.
属性
CAS 编号 |
184-32-7 |
|---|---|
产品名称 |
1,4-Dithiaspiro(4.6)undecane |
分子式 |
C9H16S2 |
分子量 |
188.4 g/mol |
IUPAC 名称 |
1,4-dithiaspiro[4.6]undecane |
InChI |
InChI=1S/C9H16S2/c1-2-4-6-9(5-3-1)10-7-8-11-9/h1-8H2 |
InChI 键 |
CBZSMDMKLWKHTD-UHFFFAOYSA-N |
SMILES |
C1CCCC2(CC1)SCCS2 |
规范 SMILES |
C1CCCC2(CC1)SCCS2 |
其他 CAS 编号 |
184-32-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



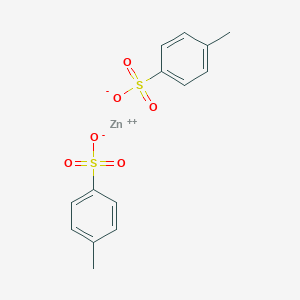
![Dibenz[b,e]oxepin-6,11-dione](/img/structure/B86799.png)
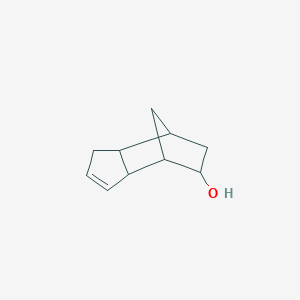
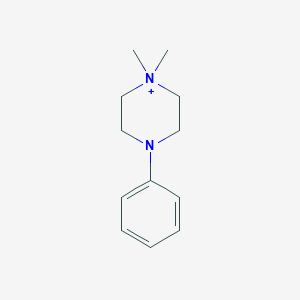
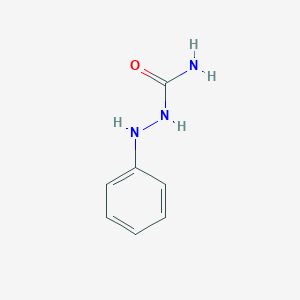
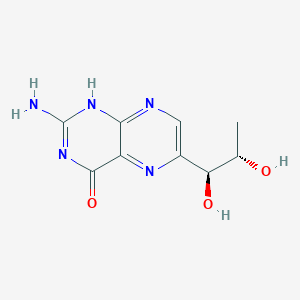
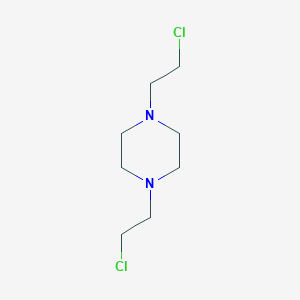
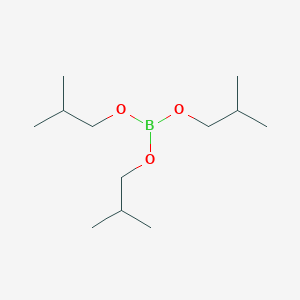
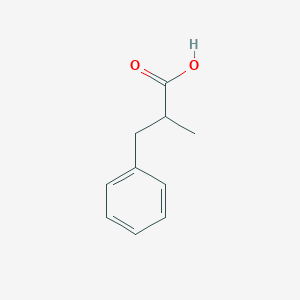
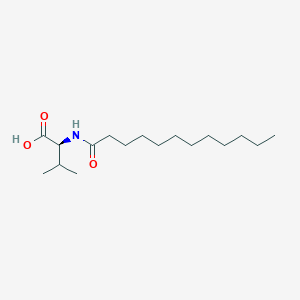
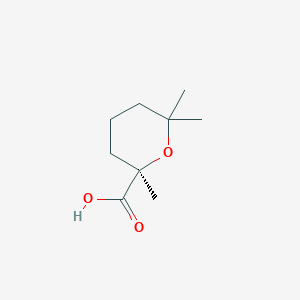
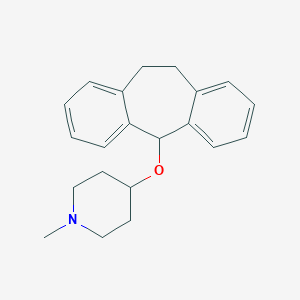
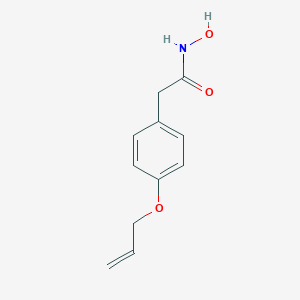
![4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B86826.png)